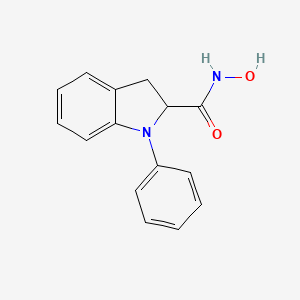

N-Hydroxy-1-phenylindoline-2-carboxamide

Description

Contextualization within Hydroxamic Acid Chemical Space

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(R')OH. They are well-established as potent inhibitors of a variety of enzymes, particularly metalloenzymes. The hydroxamic acid moiety's ability to chelate metal ions, most notably zinc (Zn²⁺), at the active site of enzymes is central to its inhibitory mechanism. nih.govmdpi.com This zinc-binding property has made hydroxamic acids a cornerstone in the design of inhibitors for enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govturkjps.org

The incorporation of a hydroxamic acid functional group into the N-Hydroxy-1-phenylindoline-2-carboxamide structure immediately suggests its potential as a metalloenzyme inhibitor. The development of selective inhibitors for specific metalloproteinases is an active area of research, with the aim of treating diseases such as arthritis and cancer. nih.gov The effectiveness and selectivity of these inhibitors are largely dependent on the scaffold to which the hydroxamic acid is attached and the nature of its substituents. nih.gov

Positioning within Indoline (B122111) and Indole-2-carboxamide Derivative Research

The indoline and indole-2-carboxamide scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. Indole-2-carboxamide derivatives have been investigated for a multitude of therapeutic applications, including as antioxidants and anticancer agents. nih.govresearchgate.net The synthesis of various N-H and N-substituted indole-2- and 3-carboxamide derivatives has been a focus of research to explore their structure-activity relationships (SAR). researchgate.net

Similarly, the indoline framework, a saturated analog of indole (B1671886), is a key component of many natural products and synthetic compounds with diverse pharmacological activities. Research into indoline-2-carboxylic acid derivatives has explored their potential as inhibitors of various cellular pathways. frontiersin.org The N-phenyl substitution on the indoline ring of this compound is a critical feature that can influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for target enzymes.

Significance of the Scaffold for Medicinal Chemistry Research

The combination of the hydroxamic acid, the N-phenyl group, and the indoline-2-carboxamide core in this compound creates a unique scaffold with significant potential for medicinal chemistry research. This scaffold provides a three-dimensional framework that can be systematically modified to optimize interactions with the active site of target enzymes.

The indoline portion of the molecule can be substituted at various positions to explore the chemical space and enhance properties such as potency, selectivity, and pharmacokinetic profile. The N-phenyl group can also be substituted to probe for additional binding interactions. The hydroxamic acid serves as a potent zinc-binding group, anchoring the molecule to the active site of metalloenzymes like MMPs. The strategic design of inhibitors based on this scaffold can lead to the development of highly selective agents for specific MMPs, which is a major goal in the field to minimize off-target effects. nih.gov

Chemical Profile of this compound

Physicochemical Properties

| Property | Estimated Value/Information |

|---|---|

| Molecular Formula | C15H14N2O2 |

| Molecular Weight | 254.29 g/mol |

| Topological Polar Surface Area (TPSA) | Inferred from similar structures to be in a range suitable for cell permeability. |

| Lipophilicity (LogP) | Estimated to be within a range that balances solubility and membrane permeability. frontiersin.org |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Derivatization

A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of indole-2-carboxamides and related derivatives. A common approach involves the coupling of a carboxylic acid with an amine. nih.govmdpi.com

A potential synthesis could start with 1-phenylindoline-2-carboxylic acid. This intermediate could be activated, for example, by converting it to an acid chloride or by using a coupling agent. The activated carboxylic acid would then be reacted with hydroxylamine (B1172632) (NH₂OH) to form the desired N-hydroxy-carboxamide.

Derivatization of the core structure is a key strategy for optimizing its biological activity. Modifications can be made at several positions:

Indoline Ring: Substituents can be introduced on the aromatic part of the indoline nucleus to modulate electronic properties and explore further binding interactions.

N-Phenyl Group: The phenyl ring can be substituted with various functional groups to enhance potency and selectivity.

Carboxamide Linker: While less common, modifications to the linker could alter the orientation of the hydroxamic acid group in the enzyme's active site.

Biological Activity and Mechanism of Action

Matrix Metalloproteinase (MMP) Inhibition

The primary hypothesized biological activity of this compound is the inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov The hydroxamic acid moiety is a well-known zinc-binding group that can coordinate with the catalytic zinc ion in the active site of MMPs, leading to potent inhibition of their enzymatic activity. nih.govmdpi.com

While specific inhibitory data (IC₅₀ values) for this compound against various MMPs are not available in the public domain, related hydroxamic acid-based MMP inhibitors have shown potent activity. For example, some N-hydroxybutanamide derivatives have been reported to inhibit MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range. nih.gov

| MMP Target | Reported Activity of Analogous Compounds | Potential Significance |

|---|---|---|

| MMP-2 (Gelatinase A) | Inhibited by various hydroxamic acid-based compounds. nih.gov | Implicated in tumor invasion and metastasis. |

| MMP-9 (Gelatinase B) | Inhibited by a range of hydroxamate inhibitors. nih.govnih.gov | Involved in inflammation and cancer progression. |

| MMP-13 (Collagenase 3) | Target for selective hydroxamate inhibitors in arthritis research. nih.gov | Key enzyme in cartilage degradation in osteoarthritis. |

Mechanism of Enzyme Inhibition

The mechanism of MMP inhibition by this compound is presumed to be through the chelation of the catalytic zinc ion by the hydroxamic acid group. The hydroxamate moiety typically acts as a bidentate ligand, binding to the zinc ion and displacing a water molecule that is essential for catalysis. This strong interaction effectively blocks the active site and prevents the enzyme from cleaving its natural substrates. The indoline scaffold and its substituents are crucial for positioning the hydroxamic acid correctly within the active site and for establishing additional interactions with amino acid residues, which contributes to the inhibitor's potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation for the development of potent and selective MMP inhibitors. SAR studies on related hydroxamate-based inhibitors have provided valuable insights into the structural requirements for effective MMP inhibition.

Role of the Hydroxamic Acid Moiety

The hydroxamic acid group is indispensable for the MMP inhibitory activity of this class of compounds. It serves as the primary anchor to the catalytic zinc ion. Any modification that removes or significantly alters this group is expected to lead to a substantial loss of potency.

Impact of Substitutions on the Indoline Scaffold

Substitutions on the aromatic portion of the indoline scaffold can be used to fine-tune the inhibitor's properties. Electron-donating or electron-withdrawing groups can alter the electronic nature of the scaffold and influence its interactions with the enzyme. Furthermore, bulky substituents can be introduced to probe for steric complementarity with specific regions of the active site, which can enhance selectivity for a particular MMP subtype. The P1' group of hydroxamates, which corresponds to the indoline scaffold in this case, has been shown to be very important for selective inhibitory activity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-hydroxy-1-phenyl-2,3-dihydroindole-2-carboxamide |

InChI |

InChI=1S/C15H14N2O2/c18-15(16-19)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-9,14,19H,10H2,(H,16,18) |

InChI Key |

FKRVZQUZSVSWKE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)NO |

Origin of Product |

United States |

Investigation of Biological Activities and Molecular Mechanisms

Enzymatic Inhibition Studies

The primary mechanism of action investigated for N-Hydroxy-1-phenylindoline-2-carboxamide and related compounds is enzymatic inhibition. This involves the compound binding to an enzyme and reducing its activity, thereby interfering with cellular pathways that are often dysregulated in disease states.

A significant area of research has been the inhibitory activity of N-hydroxy-carboxamide derivatives against histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and repression of gene transcription. frontiersin.orgfrontiersin.org The inhibition of HDACs can restore the expression of tumor suppressor genes, making them an attractive target for cancer therapy.

Research has demonstrated that N-hydroxy-carboxamide-containing compounds can exhibit potent and selective inhibition against specific HDAC isoforms. For instance, a series of novel N-hydroxy-2-arylisoindoline-4-carboxamides, which are structurally related to this compound, were identified as potent and selective inhibitors of HDAC11. nih.gov Similarly, novel N-hydroxybenzamides incorporating a 2-oxoindoline scaffold have shown potent inhibitory effects against HDAC2, with IC50 values in the sub-micromolar range. nih.gov The selectivity of these compounds is crucial as different HDAC isoforms have distinct biological functions, and isoform-selective inhibitors may offer a better therapeutic window with fewer side effects. frontiersin.org

Table 1: Inhibitory Potency of Structurally Related Compounds against HDAC Isoforms

| Compound Class | Target HDAC Isoform | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| N-hydroxy-2-arylisoindoline-4-carboxamides | HDAC11 | Potent and Selective | nih.gov |

This table presents data from studies on compounds structurally related to this compound.

The binding mechanism of these N-hydroxy-carboxamide inhibitors to HDACs typically involves the hydroxamic acid group chelating the zinc ion in the active site of the enzyme. frontiersin.org This interaction is a key determinant of their inhibitory activity. Molecular docking studies of N-hydroxybenzamides with HDAC2 have indicated that these compounds bind tightly to the active site. nih.gov The indoline (B122111) or isoindoline (B1297411) scaffold of these molecules plays a role in positioning the hydroxamic acid group for optimal interaction with the zinc ion and surrounding amino acid residues within the catalytic pocket.

In addition to HDAC inhibition, various carboxamide derivatives have been investigated for their ability to inhibit protein kinases. Kinases are enzymes that catalyze the phosphorylation of proteins, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of indole-2-carboxamide have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. rsc.org For example, a series of 5-substituted-indole-2-carboxamides were identified as dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org The most potent of these compounds exhibited EGFR inhibition with IC50 values in the nanomolar range, comparable to the reference inhibitor erlotinib. rsc.org

Table 2: EGFR Inhibitory Activity of Structurally Related Indole-2-carboxamides

| Compound | EGFR IC50 (nM) | Reference |

|---|---|---|

| Compound 5c | 124 | rsc.org |

| Compound 5g | 96 | rsc.org |

| Compound 5i | 85 | rsc.org |

| Compound 5j | 91 | rsc.org |

This table showcases data for 5-substituted-indole-2-carboxamides, which are structurally related to the subject compound.

The BRAF kinase is another important target in cancer therapy, with the V600E mutation being frequently observed in melanoma and other cancers. nih.gov While direct studies on this compound are not available, research on other N-phenyl carboxamide derivatives has shown inhibitory activity against BRAFV600E. For instance, a series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent BRAFV600E inhibitors. nih.gov Furthermore, quinazolin-4-one/3-cyanopyridin-2-one hybrids containing a carboxamide linker have been developed as dual inhibitors of EGFR and BRAFV600E, with IC50 values against BRAFV600E in the nanomolar range. mdpi.com

Table 3: BRAFV600E Inhibitory Activity of Related Carboxamide-Containing Compounds

| Compound Class | BRAFV600E IC50 (nM) | Reference |

|---|

This table presents data for compounds with carboxamide moieties that have shown activity against BRAFV600E.

Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Research into the specific inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has not been documented in the accessible scientific literature. While various other chemical compounds have been investigated as VEGFR-2 inhibitors in the context of anti-angiogenic therapy, no data currently links this specific indoline derivative to VEGFR-2 inhibition. sciencedaily.comfrontiersin.orgmdpi.com Therefore, no data on its efficacy, such as IC50 values, or its mechanism of binding to the VEGFR-2 active site can be provided at this time.

Phosphatidylinositol 3-kinase (PI3Kα) Inhibition

There is no available scientific evidence to suggest that this compound acts as an inhibitor of Phosphatidylinositol 3-kinase (PI3Kα). The PI3K pathway is a critical target in cancer research, and numerous inhibitors have been developed and studied. nih.govnih.gov However, specific studies detailing the interaction or inhibitory effects of this compound on PI3Kα have not been published. Consequently, data regarding its inhibitory concentration and selectivity for the PI3Kα isoform is not available.

Polyketide Synthase 13 (Pks13) Inhibition

The potential for this compound to inhibit Polyketide Synthase 13 (Pks13), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, has not been reported in the scientific literature. While derivatives of N-phenylindoles have been explored as potential Pks13 inhibitors, specific data for the this compound variant is absent. As such, there are no research findings on its ability to disrupt the mycobacterial cell wall synthesis through Pks13 inhibition.

Heat Shock Protein 90 (HSP90) Inhibition

An investigation of the scientific literature reveals no studies focused on the inhibition of Heat Shock Protein 90 (HSP90) by this compound. HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression, making it an important therapeutic target. However, the capacity of this compound to bind to and inhibit the function of HSP90 has not been a subject of published research.

Targeting Parasitic Pathogens

Inhibition of Trypanosoma brucei

While the broader class of indoline-2-carboxamide derivatives has been identified as a novel class of inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, specific research on this compound is not detailed in these studies. The existing research provides a basis for the potential trypanocidal activity of this chemical scaffold, but lacks specific data for the N-hydroxy-1-phenyl substituted variant.

Modulation of Receptor Activity

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

There is no available information on the interaction of this compound with the Transient Receptor Potential Vanilloid Type-1 (TRPV1) receptor. Consequently, data regarding its potential agonistic activity, mechanism of action on the receptor, or its structure-activity relationship with TRPV1 is not available.

Broader Spectrum Biological Effects (Mechanism-Focused)

Anti-inflammatory Mechanisms

A search for the anti-inflammatory properties of this compound yielded no specific results. There are no published studies on its potential mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokine production, or its effects on inflammatory signaling pathways.

Antimicrobial and Antibacterial Activities

Information regarding the antimicrobial and antibacterial activities of this compound is not available in the reviewed literature. There are no data on its spectrum of activity against various bacterial or microbial strains, nor on its potential mechanisms of antimicrobial action.

Antioxidant Activity

No studies were found that investigated the antioxidant properties of this compound. Therefore, there is no information on its capacity for free radical scavenging, its potential to inhibit oxidative stress, or its mechanism of antioxidant action.

Metal Chelating Properties

The ability of a compound to bind to metal ions, known as metal chelation, is a critical aspect of its biological activity. The structure of this compound suggests its potential as a chelating agent due to the presence of multiple heteroatoms with lone pairs of electrons, specifically oxygen and nitrogen atoms, which can act as donor sites for metal ions. The spatial arrangement of the hydroxylamino and carboxamide functional groups could allow for the formation of stable chelate rings with various metal ions.

While direct experimental studies on the metal chelating properties of this compound are not extensively available in the current body of scientific literature, the chemical nature of its constituent functional groups allows for informed predictions regarding its potential interactions with metal ions. The indoline nucleus and the N-phenyl substituent can also influence the electronic properties and steric accessibility of the donor atoms, thereby modulating the stability and selectivity of any potential metal complexes.

The study of metal chelation is crucial as it can underpin various pharmacological effects, including antioxidant activity, enzyme inhibition, and the modulation of metal-induced toxicity. Therefore, the investigation into the metal chelating properties of this compound remains a pertinent area for future research.

Detailed Research Findings from Analogous Compounds

To infer the potential metal chelating capabilities of this compound, it is instructive to examine the documented properties of structurally related compounds, particularly those containing the N-acyl-N-phenylhydroxylamine moiety. Research on this class of compounds has demonstrated their efficacy in forming stable complexes with a variety of metal ions.

For instance, studies on N-benzoylphenylhydroxylamine, a compound bearing a similar N-hydroxy-amide functional group, have shown that it can form complexes with iron. Spectrophotometric studies have indicated the formation of both 1:1 and 1:3 (metal:ligand) complexes with iron. The stability constant for the 1:1 iron complex of N-benzoylphenylhydroxylamine has been determined, providing a quantitative measure of its chelating strength.

The following table summarizes findings for N-benzoylphenylhydroxylamine, which can serve as a reference for the potential chelating behavior of this compound.

| Compound | Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Method of Determination |

| N-Benzoylphenylhydroxylamine | Fe(III) | 1:1 | 5.28 | Spectrophotometry |

| N-Benzoylphenylhydroxylamine | Fe(III) | 1:3 | Not Reported | Spectrophotometry |

| N-Benzoylphenylhydroxylamine | Sn(II) | Complex Formation Observed | Not Reported | Various Spectrometric Methods |

| N-Benzoylphenylhydroxylamine | Sn(IV) | Complex Formation Observed | Not Reported | Various Spectrometric Methods |

It is important to note that while these data provide valuable insights, the specific steric and electronic contributions of the indoline ring in this compound would likely result in different stability constants and coordination geometries.

Furthermore, the broader family of indole (B1671886) and indoline derivatives has been shown to coordinate with a range of transition metal ions. mdpi.compreprints.orgcu.edu.eg The nitrogen atom of the indoline ring and the oxygen atoms of the carboxamide and hydroxylamine (B1172632) groups in this compound are all potential coordination sites. The geometry of the molecule would favor the formation of a five- or six-membered chelate ring, which is a common feature of stable metal complexes.

Future experimental work, such as potentiometric titrations, spectrophotometric analysis, and single-crystal X-ray diffraction of its metal complexes, would be necessary to fully elucidate the metal chelating properties of this compound and to determine the stability constants and structures of the resulting coordination compounds.

Structure Activity Relationship Sar of N Hydroxy 1 Phenylindoline 2 Carboxamide and Its Analogues

Impact of the N-Hydroxy Moiety on Biological Activity

The N-hydroxy group, as part of a hydroxamic acid (-C(O)NHOH), is a pivotal functional group for the biological activity of many enzyme inhibitors. This moiety is a well-established zinc-binding group (ZBG), crucial for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs). researchgate.netnih.gov The hydroxamic acid can chelate the zinc ion present in the active site of these enzymes, which is a key interaction for potent inhibition. nih.gov

The presence of N-O single bonds in a molecule can sometimes be considered a "structural alert" due to potential metabolic instability or toxicity. However, this concern is generally lessened when the nitrogen atom is part of a cyclic system, as the metabolic behavior is not expected to be the same as in acyclic structures. nih.gov In the context of N-Hydroxy-1-phenylindoline-2-carboxamide, the N-hydroxy group forms a hydroxamic acid with the adjacent carboxamide, which is a recognized pharmacophore for HDAC inhibition. nih.gov The molecular structure of similar N-hydroxy-carboxamide compounds, such as N-hydroxyquinoline-2-carboxamide, has been shown to exist in the keto tautomeric form, which is relevant for its interaction with target enzymes. nih.gov

Influence of Substituents on the N-1 Phenyl Ring

The phenyl ring at the N-1 position of the indoline (B122111) core plays a significant role in modulating the potency and selectivity of these compounds. The nature, position, and electronic properties of substituents on this ring can drastically alter the biological activity.

SAR studies on related scaffolds, such as 1H-indole-2-carboxamides, have demonstrated that the position of substituents on an N-linked phenyl ring is critical. For instance, in a series of CB1 receptor allosteric modulators, the 4-position of the phenyl ring was found to favor dialkylamino groups, while a chloro group was preferred at the 3-position. nih.gov Switching a dimethylamino group from the 4- to the 3-position resulted in a complete loss of potency. nih.gov This suggests that the binding pocket has specific steric and electronic requirements that differ between the 3- and 4-positions. nih.gov

The electronic properties of the substituents are also a key factor. Studies on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that electron-withdrawing groups, such as a cyano (-CN) group, were essential for FOXM1-inhibitory activity, while other electron-withdrawing or electron-donating groups were less effective or inactive. mdpi.com

Table 1: Effect of N-1 Phenyl Ring Substitution on Biological Activity (Illustrative Data from Related Scaffolds)

| Compound Analogue | Substitution on Phenyl Ring | Position | Activity (IC50) |

|---|---|---|---|

| Analogue A | -N(CH3)2 | 4 | 787 nM |

| Analogue B | -N(CH3)2 | 3 | >10,000 nM |

| Analogue C | -Cl | 3 | 831 nM |

| Analogue D | -Cl | 4 | 2500 nM |

| Analogue E | -OCH3 | 3 | Moderate Potency |

| Analogue F | -OCH3 | 4 | Moderate Potency |

Note: Data is adapted from studies on 1H-indole-2-carboxamides to illustrate SAR principles. nih.gov Activity is specific to the CB1 receptor.

Effect of Substitutions on the Indoline Ring System

Modifications to the core indoline ring system are another critical avenue for optimizing biological activity. Substitutions at various positions on the bicyclic ring can influence potency, selectivity, and pharmacokinetic properties.

In studies of related indole-2-carboxamides, substitutions at the C5 position of the indole (B1671886) ring with a chloro or fluoro group were found to enhance potency for the CB1 receptor. nih.gov Similarly, the size of the substituent at the C3 position was important, with smaller groups like hydrogen or methyl being preferred over larger groups like ethyl. nih.gov Research on other indole derivatives has shown that substitution at the N-1 position of the indole ring can lead to significant differences in activity. nih.govresearchgate.net For instance, in a series of CysLT1 antagonists based on 1H-indole-2-carboxylic acid, a methoxy (B1213986) group was most favorable at the 7-position of the indole ring, while substitution at the 4-position was least favorable. researchgate.net

Table 2: Influence of Indoline/Indole Ring Substitutions on Potency (Illustrative Data)

| Compound Series | C5-Substitution | C3-Substitution | Relative Potency |

|---|---|---|---|

| Diethylamino Phenyl Series | -Cl | -H | High (IC50 = 79 nM) |

| Diethylamino Phenyl Series | -Cl | -CH3 | Moderate |

| Diethylamino Phenyl Series | -H | -C2H5 | Lower |

| Piperidinyl Phenyl Series | -Cl | -H | High (IC50 = 212 nM) |

| Piperidinyl Phenyl Series | -H | -C2H5 | Lower (IC50 = 853 nM) |

Note: Data is adapted from studies on 1H-indole-2-carboxamides to illustrate SAR principles. nih.gov Potency is specific to the CB1 receptor.

Role of the Carboxamide Linker

The carboxamide linker (-C(O)NH-) is not merely a spacer but an essential component that maintains the structural integrity of the molecule and participates in key binding interactions. The presence of the carboxamide moiety in indole derivatives can facilitate hydrogen bonds with a variety of enzymes and proteins, which is often crucial for their inhibitory activity. researchgate.net

The conformation of the carboxamide group is critical. In some PARP inhibitors with a 3-oxoisoindoline-4-carboxamide (B1419123) core, an intramolecular hydrogen bond involving the carboxamide freezes it into its biologically active conformation. researchgate.net Studies on related indole-2-carboxamide scaffolds have shown that the carboxamide functionality is required for activity. nih.gov The nature of the groups attached to the carboxamide nitrogen also influences activity. For example, in a series of quinolinone-3-carboxamides, replacing an N-methyl substituent with an N-phenyl group resulted in a weaker antioxidant agent. nih.gov The conformation of the N-phenyl group relative to the carboxamide plane is also an important structural feature. researchgate.net

Chirality and Stereoisomeric Effects on Potency

The presence of chiral centers in the indoline ring (typically at the C2 position) means that this compound and its analogues can exist as different stereoisomers. The spatial arrangement of atoms is fundamental to drug-receptor interactions, and as a result, different enantiomers and diastereomers can exhibit vastly different biological potencies and efficacies. tru.ca

Studies on structurally related compounds highlight the profound impact of stereochemistry. For example, in the case of ohmefentanyl, an analgesic agent with three chiral centers, the eight possible stereoisomers displayed extreme differences in activity. The most potent isomer was approximately 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. nih.gov This dramatic difference was attributed to the specific configurations at the chiral carbons being beneficial for receptor affinity and selectivity. nih.gov Similarly, for certain dopamine (B1211576) D2 receptor antagonists, the stereospecificity of the compounds' activity was found to switch from the S configuration to the R configuration as the length of an alkyl side chain was increased. nih.gov These examples underscore the necessity of controlling stereochemistry during drug design and synthesis to obtain the desired therapeutic effect.

Relationship between Molecular Structure and Metabolic Stability

A common site of metabolic transformation is the phenyl ring, which can undergo oxidation. Protecting potential sites of metabolism, for instance, by introducing substituents like fluorine or replacing the phenyl ring with a bioisostere (e.g., a pyridine (B92270) ring or a saturated polycyclic ring), can increase metabolic stability. pressbooks.pub

The stability of the amide bond itself is also a consideration. In a study of N-acyl amino acids, modifying the amide headgroup from a standard secondary amide to a more constrained, unnatural structure (such as an isoindoline-1-carboxylate) led to analogues that were completely resistant to enzymatic hydrolysis and had exceptionally long half-lives in mouse liver microsomes. nomuraresearchgroup.com This demonstrates that modifications to the core scaffold can significantly improve metabolic robustness. Furthermore, SAR campaigns often aim to introduce modifications that reduce susceptibility to common metabolic pathways like glucuronidation. nih.gov

Computational Chemistry and Molecular Modeling of N Hydroxy 1 Phenylindoline 2 Carboxamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding modes of N-Hydroxy-1-phenylindoline-2-carboxamide derivatives within the active sites of various enzymes and receptors.

Binding Mode Analysis within Active Sites

Studies on related indole-2-carboxamide derivatives have revealed specific binding modes within their target proteins. For instance, in the context of fructose-1,6-bisphosphatase (FBPase) inhibitors, molecular docking has shown that N-arylsulfonyl-indole-2-carboxamide derivatives bind to the AMP allosteric site. mdpi.com The docking poses indicate that the indole (B1671886) core and the carboxamide linker play crucial roles in establishing key interactions within the binding pocket.

Similarly, research on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors has demonstrated that these compounds occupy the ATP-binding site, forming critical hydrogen bonds and hydrophobic interactions that are essential for their inhibitory activity. nih.gov Although not the exact compound, these studies on analogous structures provide a framework for predicting how this compound derivatives might orient themselves within a target's active site.

Identification of Key Binding Residues

A critical outcome of molecular docking studies is the identification of key amino acid residues that are crucial for ligand binding. For N-arylsulfonyl-indole-2-carboxamide derivatives targeting FBPase, docking studies have highlighted the importance of residues such as Gly26, Leu30, and Thr31 in forming hydrogen bonds with the ligand. mdpi.com These interactions are vital for the stable binding of the inhibitor within the enzyme's allosteric site. mdpi.com

In the case of pyrido-indole JAK2 inhibitors, the pharmacophore model derived from docking studies identified interactions with specific residues that contribute to the compound's inhibitory potency. nih.gov These findings are crucial for the rational design of new derivatives with improved affinity and selectivity.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| N-arylsulfonyl-indole-2-carboxamides | FBPase | Gly26, Leu30, Thr31 | Hydrogen Bonding |

| Pyrido-indole derivatives | JAK2 | Not specified | Hydrogen Bonding, Aromatic Interactions |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of ligand-target complexes over time, providing insights into their stability and conformational changes.

Elucidation of Ligand-Target Complex Stability

MD simulations performed on complexes of N-arylsulfonyl-indole-2-carboxamide derivatives with FBPase have been used to assess the stability of the docked poses. mdpi.com These simulations can reveal whether the key interactions observed in static docking models are maintained in a dynamic environment, thus validating the proposed binding mode. The stability of these complexes is a critical factor in determining the inhibitory potential of the compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that influence their potency.

QSAR studies on indole-2-carboxamide derivatives as CB1 receptor antagonists have indicated that the electronic properties at specific positions of the indole ring are crucial for activity. researchgate.netijpar.com For example, an increase in charge at certain atoms of the indole-2-carboxamide scaffold was found to be unfavorable for antiobesity activity, while the presence of electron-withdrawing or electron-releasing groups at other positions could enhance CB1 receptor antagonistic activity. researchgate.netijpar.com

A 3D-QSAR model developed for pyrido-indole derivatives as JAK2 inhibitors yielded a high regression coefficient (R²) of 0.97, indicating a strong correlation between the structural features and the inhibitory activity. nih.gov Such models provide predictive power for designing new, more potent inhibitors. nih.gov

| QSAR Model | Compound Class | Key Findings |

| 2D-QSAR | Indole-2-carboxamides (CB1 antagonists) | Electronic charges at specific atoms influence activity. researchgate.netijpar.com |

| 3D-QSAR | Pyrido-indole derivatives (JAK2 inhibitors) | High predictive power with R² = 0.97. nih.gov |

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries for new compounds with potential activity.

A pharmacophore model for pyrido-indole derivatives as JAK2 inhibitors was developed and consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). nih.gov This hypothesis provides a clear picture of the essential features required for JAK2 inhibition and can guide the design of novel inhibitors with diverse scaffolds.

For indeno[1,2-b]indole-type CK2 inhibitors, a pharmacophore model was generated based on the most active compounds, leading to the identification of nine common chemical features. nih.gov This model was subsequently used for database mining to discover new scaffolds for CK2 inhibitors. nih.gov The development of such models for this compound derivatives could significantly accelerate the discovery of new lead compounds.

| Pharmacophore Model | Compound Class | Pharmacophoric Features |

| ADDRRR | Pyrido-indole derivatives (JAK2 inhibitors) | 1 H-bond acceptor, 2 H-bond donors, 3 aromatic rings nih.gov |

| Not specified | Indeno[1,2-b]indoles (CK2 inhibitors) | 9 common chemical features nih.gov |

In Silico Prediction of ADME-Related Properties

Computational methods are integral to modern drug discovery, offering rapid and cost-effective ways to evaluate the pharmacokinetic properties of new chemical entities. nih.gov For derivatives of this compound, in silico tools are employed to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This early assessment helps in identifying candidates with favorable drug-like properties and in guiding synthetic efforts to optimize metabolic stability and target tissue penetration.

Metabolism Prediction

The prediction of metabolic pathways is crucial for identifying potentially active or toxic metabolites and for anticipating drug-drug interactions. news-medical.net Computational models are used to identify the most probable sites of metabolism (SOMs) on a molecule and the enzymes responsible, primarily the cytochrome P450 (CYP) superfamily. nih.gov

For this compound derivatives, the indoline (B122111) ring is a key focus for metabolic prediction. Studies on other indoline-containing compounds, such as indapamide, have shown that this moiety can undergo several biotransformations. nih.govresearchgate.net The primary metabolic pathways predicted for the indoline core involve dehydrogenation and hydroxylation. nih.gov

Key Predicted Metabolic Pathways:

Dehydrogenation: The indoline ring can be aromatized to the corresponding indole structure. This transformation is often catalyzed by CYP enzymes, with CYP3A4 being a major contributor for many indoline derivatives. nih.gov This dehydrogenation can significantly alter the pharmacological activity of the parent compound.

Hydroxylation: Aromatic hydroxylation on the phenyl rings (both the 1-phenyl substituent and the fused benzene (B151609) ring of the indoline core) and aliphatic hydroxylation are common metabolic routes. In silico tools, such as molecular docking simulations with CYP enzyme active sites, help predict the most likely positions for hydroxylation. nih.gov For instance, docking studies of similar indole-based compounds into the active site of CYP1A2 have been used to predict hydroxylation at the 6-position of the indole ring. nih.gov

Computational software combines reactivity-based methods, which calculate the lability of specific atoms, with structure-based methods that dock the molecule into the active sites of metabolic enzymes. nih.govnih.gov The results from these simulations can be used to generate a ranked list of potential metabolites.

Below is a table summarizing the predicted metabolic liabilities for a representative this compound derivative using common in silico models.

| Predicted Site of Metabolism (SOM) | Metabolic Reaction | Predicted Primary CYP Isoform(s) | Relative Likelihood |

| Indoline Ring (C2-C3 bond) | Dehydrogenation to Indole | CYP3A4, CYP2C19 | High |

| Phenyl Ring (at N1) | Aromatic Hydroxylation (para-position) | CYP3A4, CYP2D6 | Medium |

| Indoline Benzene Ring (C5 or C6) | Aromatic Hydroxylation | CYP1A2, CYP3A4 | Medium |

| Carboxamide Linker | Hydrolysis | Esterases | Low |

This interactive table presents hypothetical data based on findings from structurally related compounds to illustrate predictive metabolism outcomes.

Blood-Brain Barrier Penetration Prediction

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. The BBB is a highly selective barrier that protects the brain, and passive diffusion across it is largely governed by the physicochemical properties of the molecule. mdpi.com In silico models, particularly quantitative structure-activity relationship (QSAR) models, are widely used to predict BBB permeability. frontiersin.org

These models use calculated molecular descriptors to predict a compound's ability to penetrate the CNS. Key descriptors influencing BBB penetration include:

Lipophilicity (logP): A moderate lipophilicity is generally optimal for BBB permeation.

Molecular Weight (MW): Lower molecular weight (typically < 400-500 Da) is favored. mdpi.com

Topological Polar Surface Area (TPSA): A lower TPSA (often < 90 Ų) is associated with better brain penetration, as it reflects a reduced capacity for hydrogen bonding. mdpi.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): A low number of HBDs and HBAs is preferable. mdpi.com

Various computational tools can calculate these properties and use them in pre-built models to provide a binary prediction (BBB+ for penetrant, BBB- for non-penetrant) or a quantitative estimate of the brain-to-plasma concentration ratio (logBB). mdpi.com For this compound derivatives, these predictions are essential for evaluating their potential as CNS-active agents.

The table below shows the calculated physicochemical properties and predicted BBB penetration for a set of hypothetical derivatives.

| Compound ID | Molecular Weight (MW) | logP | TPSA (Ų) | HBD | HBA | Predicted BBB Permeability |

| Derivative 1 | 310.35 | 2.8 | 75.4 | 2 | 4 | High |

| Derivative 2 | 354.42 | 3.5 | 85.1 | 2 | 5 | Moderate |

| Derivative 3 | 412.40 | 2.1 | 110.6 | 3 | 6 | Low |

| Derivative 4 | 324.38 | 3.1 | 75.4 | 2 | 4 | High |

This interactive table displays predicted data to demonstrate how structural modifications can influence key molecular descriptors and the resulting BBB penetration potential.

By leveraging these predictive models, chemists can prioritize the synthesis of derivatives with a higher probability of reaching their intended targets within the CNS, thereby streamlining the drug discovery process. nih.gov

Emerging Research Perspectives and Future Directions

Development of Multi-Target Inhibitors and Modulators

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has spurred interest in multi-target-directed ligands (MTDLs), which can modulate multiple biological pathways simultaneously. mdpi.com The indoline-carboxamide framework is well-suited for this approach. For instance, research on similar heterocyclic structures like (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has yielded compounds that concurrently inhibit monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE), key targets in depression and Alzheimer's disease. mdpi.com

Similarly, derivatives of 4-hydroxy-2-quinolinone featuring a carboxamide moiety have been identified as dual inhibitors of lipoxygenase (LOX) and potent antioxidants. mdpi.com Specifically, compound 3g (a quinolinone-carboxamide) demonstrated both significant LOX inhibition and high antioxidant activity, highlighting the potential of such scaffolds to address both inflammation and oxidative stress. mdpi.com These examples underscore a promising future direction for N-Hydroxy-1-phenylindoline-2-carboxamide, where strategic modifications could be employed to design novel MTDLs for complex diseases.

Exploration of Novel Biological Targets

Research into carboxamide-based heterocyclic compounds is continually uncovering novel biological targets. This expands the potential therapeutic applications for scaffolds like this compound.

Histone Deacetylases (HDACs): A notable discovery was made with N-hydroxy-2-arylisoindoline-4-carboxamides, which were identified as potent and highly selective inhibitors of HDAC11. An advanced analog from this series, FT895 , showed promising cellular activity and pharmacokinetic properties, suggesting its utility as a tool compound to investigate the roles of HDAC11 in oncology and inflammation. nih.gov

Phosphoinositide 3-Kinase (PI3Kα): The PI3K/AKT signaling pathway is crucial in cell growth and is often dysregulated in cancer. mdpi.com N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been developed as selective inhibitors of the mutant H1047R form of PI3Kα, a common mutation in human cancers. nih.gov This work demonstrates that the core structure can be tailored to target specific mutant forms of an enzyme, a key strategy in personalized medicine.

Anti-Parasitic Targets: The 1H-indole-2-carboxamide scaffold has been investigated for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govdndi.org The mechanism of action for this class of compounds was identified as inhibition of the parasite's CYP51 enzyme. nih.gov Although development was halted due to pharmacokinetic challenges, this research opens the door for exploring indoline-carboxamides as potential treatments for neglected tropical diseases.

Table 1: Novel Biological Targets for Structurally Related Carboxamide Compounds

| Compound Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| N-hydroxy-2-arylisoindoline-4-carboxamides | HDAC11 | Oncology, Inflammation | nih.gov |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | Mutant H1047R PI3Kα | Oncology | mdpi.comnih.gov |

| 1H-indole-2-carboxamides | CYP51 | Chagas Disease | nih.gov |

| 4-hydroxy-2-quinolinone carboxamides | Lipoxygenase (LOX) | Inflammation | mdpi.com |

Strategies for Optimizing Selectivity and Potency

Medicinal chemistry efforts are focused on refining the this compound scaffold to enhance its biological activity. Structure-activity relationship (SAR) studies on related compounds provide a roadmap for rational drug design.

Key optimization strategies include:

Substitution on Aromatic Rings: In the development of PI3Kα inhibitors based on the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide core, the position of substituents on the N-phenyl ring was found to be critical. mdpi.com For example, placing a trifluoromethyl (-CF3) group at the ortho-position resulted in higher inhibitory activity compared to meta or para positions, suggesting that interactions with the binding domain are highly sensitive to substituent placement. mdpi.com

N-Substitution Effects: For 4-hydroxy-2-quinolinone-carboxamides, replacing an N-phenyl substituent with an N-methyl group could lead to a significant drop in activity, indicating the importance of the larger aromatic group for target engagement. mdpi.com

Side-Chain Modification: Altering the carboxamide side chain can dramatically impact potency. In the anti-Trypanosoma cruzi series, reversing the amide bond in one analog restored potency that was lost through other modifications. nih.gov However, replacing the carboxamide with a sulfonamide isostere led to a complete loss of activity, highlighting the essential role of the carboxamide group itself. nih.gov

Table 2: Selected Structure-Activity Relationship (SAR) Findings for Carboxamide Derivatives

| Core Scaffold | Modification | Effect on Activity | Target | Reference |

|---|---|---|---|---|

| 4-hydroxy-2-quinolinone | Replacement of N-phenyl with N-methyl | Weakened inhibitory activity | LOX | mdpi.com |

| 4-hydroxy-2-quinolinone | Shift of hydroxyl group from p- to o-position on N-phenyl ring | Converted potent inhibitor to weak inhibitor | Antioxidant Activity | mdpi.com |

| 1H-indole-2-carboxamide | Reversing the amide bond | Restored potency | T. cruzi (CYP51) | nih.gov |

| 1H-indole-2-carboxamide | Replacing carboxamide with sulfonamide | Complete loss of potency | T. cruzi (CYP51) | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Elongating the carboxamide side chain | Induced inhibitory activity | PI3Kα | mdpi.com |

Advanced Synthetic Approaches for Derivative Libraries

The systematic exploration of SAR requires efficient methods for synthesizing libraries of derivatives. Modern organic synthesis provides several advanced approaches applicable to the this compound scaffold.

One common and effective strategy involves the reaction of a core carboxylic acid or its ester derivative with a diverse panel of amines. For instance, a library of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides was generated by refluxing the ethyl carboxylate precursor with an excess of various substituted anilines in the presence of DMF. mdpi.com This straightforward amidation allows for the rapid creation of dozens of analogs for biological screening.

Furthermore, "green chemistry" principles are being applied to improve the efficiency and environmental impact of these syntheses. Researchers have reported the synthesis of N-aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides using ultrasound irradiation. mdpi.com This method offers advantages such as high conversion rates and swift reaction times, facilitating the rapid assembly of compound libraries. mdpi.com These advanced synthetic protocols are crucial for accelerating the drug discovery process by enabling the thorough investigation of chemical space around the core indoline-carboxamide structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Hydroxy-1-phenylindoline-2-carboxamide derivatives?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous carboxamide syntheses. For example, coupling aryl boronic acids with halogenated precursors in the presence of KCO and Pd(dppf)Cl in dioxane/water mixtures at 55°C yields high-purity products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of H/C NMR to confirm regiochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Discrepancies in spectroscopic data (e.g., unexpected coupling constants) may indicate stereochemical impurities requiring recrystallization from ethanol .

Q. What solvent systems are optimal for studying the solubility of this compound?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are ideal for dissolution at 25°C. For aqueous solubility studies, use phosphate-buffered saline (PBS, pH 7.4) with sonication. Note that aggregation in aqueous media may require dynamic light scattering (DLS) to monitor particle size .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data on the compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model frontier molecular orbitals (HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Discrepancies in absorption maxima (>10 nm shifts) may arise from solvent effects or excited-state interactions, necessitating time-dependent DFT (TD-DFT) corrections .

Q. What experimental strategies can elucidate the compound’s role in modulating enzymatic activity?

- Methodological Answer : Use fluorescence-based enzyme inhibition assays (e.g., trypsin or cytochrome P450 isoforms) with Michaelis-Menten kinetics. Measure IC values under varying pH and temperature conditions. Validate binding modes via molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) for affinity constants .

Q. How should researchers address discrepancies in biological activity data across different cell lines?

- Methodological Answer : Conduct dose-response assays (e.g., MTT or CellTiter-Glo) in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) to assess cell-type specificity. Control for membrane permeability using parallel artificial membrane permeability assays (PAMPA) and confirm intracellular accumulation via LC-MS/MS .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Waste must be neutralized with 10% sodium bicarbonate, adsorbed onto vermiculite, and disposed via licensed hazardous waste contractors. Document Material Safety Data Sheet (MSDS) guidelines for acute toxicity (LD data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.